Bilirubin xyloside

Description

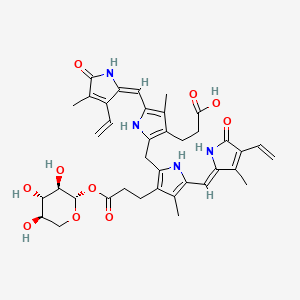

Structure

2D Structure

Properties

CAS No. |

36570-69-1 |

|---|---|

Molecular Formula |

C38H44N4O10 |

Molecular Weight |

716.8 g/mol |

IUPAC Name |

3-[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypropyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C38H44N4O10/c1-7-21-20(6)36(49)42-28(21)14-26-18(4)23(9-11-32(44)45)29(40-26)15-30-24(10-12-33(46)52-38-35(48)34(47)31(43)16-51-38)19(5)25(39-30)13-27-17(3)22(8-2)37(50)41-27/h7-8,13-14,31,34-35,38-40,43,47-48H,1-2,9-12,15-16H2,3-6H3,(H,41,50)(H,42,49)(H,44,45)/b27-13-,28-14+/t31-,34+,35-,38+/m1/s1 |

InChI Key |

KSEFILCGLFHYCA-QJPXZCHJSA-N |

SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C=C)C)C)CCC(=O)OC4C(C(C(CO4)O)O)O)C=C5C(=C(C(=O)N5)C)C=C |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C=C)C)C)CCC(=O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)/C=C/5\C(=C(C(=O)N5)C)C=C |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C=C)C)C)CCC(=O)OC4C(C(C(CO4)O)O)O)C=C5C(=C(C(=O)N5)C)C=C |

Synonyms |

bilirubin xyloside |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Bilirubin Xyloside

Precursors and Cosubstrates in Bilirubin (B190676) Xylosidation

The enzymatic synthesis of bilirubin xyloside requires specific molecular components: a sugar donor and an acceptor substrate.

The primary sugar donor for the xylosidation of bilirubin is Uridine (B1682114) Diphosphate-Xylose (UDP-xylose). nih.govcapes.gov.br In vitro studies using preparations from rat liver have demonstrated that UDP-xylose can effectively serve as the source of the xylose moiety that is transferred to bilirubin. nih.govcapes.gov.brkuleuven.be This process is catalyzed by specific enzymes that recognize UDP-xylose as a cosubstrate. nih.gov The transfer of the xylosyl group occurs onto the carboxylic acid groups of the bilirubin molecule. nih.govcapes.gov.br While the exact configuration requires confirmation, a beta-D-configuration for the attached xylose is considered highly probable. nih.govcapes.gov.br

The acceptor substrate in this reaction is bilirubin, specifically the naturally occurring bilirubin-IXα isomer. sci-hub.seportlandpress.com This isomer possesses two propionic acid side chains, each with a carboxylic acid group that serves as a potential site for conjugation. sci-hub.se The enzymatic reaction involves the transfer of xylose to one or both of these carboxylic acid groups. sci-hub.senih.govcapes.gov.br While bilirubin-IXα is the primary isomer involved in physiological conjugation, other isomers like IIIα and XIIIα can be formed in vitro through non-enzymatic rearrangement. sci-hub.se

Enzymatic Pathways and Catalysis of Xylosidation

The conjugation of bilirubin with xylose is not a random chemical event but a highly regulated process orchestrated by specific enzymes.

The family of enzymes responsible for conjugating bilirubin with various sugars, including xylose, are the Uridine Diphosphate-Glucuronosyltransferases (UGTs). genecards.orgmedlineplus.gov These enzymes are primarily located in the endoplasmic reticulum of liver cells. sci-hub.semedlineplus.gov While UGTs are most known for glucuronidation (attaching glucuronic acid), certain isoforms also exhibit activity with other UDP-sugars, including UDP-xylose. nih.govportlandpress.comnih.govnih.gov Studies have shown that a single microsomal bilirubin UDP-glycosyltransferase may be responsible for the formation of various bilirubin mono- and di-glycosides, including xylosides. nih.govnih.gov

Within the UGT superfamily, the UGT1A1 isoform is of particular importance for bilirubin metabolism. medlineplus.govevotec.comresearchgate.net It is the primary enzyme responsible for the glucuronidation of bilirubin. medlineplus.gov Research indicates that this same isoform, UGT1A1, is also capable of catalyzing the conjugation of bilirubin with xylose. nih.gov Purified UGT1A1 from rat liver has been shown to catalyze the formation of this compound when UDP-xylose is provided as the cosubstrate. nih.gov Kinetic studies suggest that UDP-glucuronic acid, UDP-glucose, and UDP-xylose may all bind to a common site on the UGT1A1 enzyme. nih.gov

The xylosidation of bilirubin can result in the formation of both bilirubin monoxyloside and bilirubin dixyloside. nih.govcapes.gov.br In vitro experiments have demonstrated that the relative amounts of these two conjugates can be influenced by reaction conditions. nih.govcapes.gov.br For instance, at a pH of 7.4, the formation of the monoxyloside is favored. nih.govcapes.gov.br Conversely, lower pH values, prolonged incubation times, low concentrations of bilirubin, and high concentrations of UDP-xylose tend to promote the formation of the dixyloside. nih.govcapes.gov.br The proposed synthesis sequence is a stepwise process: bilirubin is first converted to bilirubin monoxyloside, which can then be further conjugated to form bilirubin dixyloside. nih.govcapes.gov.br

| Factor | Predominant Product | Reference(s) |

| pH 7.4 | Bilirubin Monoxyloside | nih.gov, capes.gov.br |

| Decreasing pH | Bilirubin Dixyloside | nih.gov, capes.gov.br |

| Prolonged Incubation | Bilirubin Dixyloside | nih.gov, capes.gov.br |

| Low Bilirubin Concentration | Bilirubin Dixyloside | nih.gov, capes.gov.br |

| High UDP-xylose Concentration | Bilirubin Dixyloside | nih.gov, capes.gov.br |

Characterization of Bilirubin Xylosidation Enzymes

The primary enzyme responsible for the xylosidation of bilirubin is a specific isoform of UDP-glucuronosyltransferase (UGT), which also catalyzes the conjugation of bilirubin with glucuronic acid and glucose. nih.gov Studies have shown that a single transferase isoform is likely responsible for all three of these conjugation reactions. nih.govresearchgate.netnih.gov This was determined through the co-purification of each transferase activity at every step of the purification process. nih.gov

Purification and Activity Assays of Relevant Transferases

The purification of the bilirubin UDP-glycosyltransferase from rat liver microsomes has been achieved through a multi-step process. nih.gov This typically involves solubilizing the microsomal proteins followed by a combination of chromatofocusing, affinity chromatography, and hydrophobic chromatography. nih.gov This process yields a transferase isoform that is apparently homogeneous, as determined by sodium dodecyl sulfate-polyacrylamide gel electrophoresis. nih.gov

Activity assays for bilirubin UDP-xylosyltransferase have been developed to measure the rate of this compound formation. nih.gov These assays typically involve incubating the purified enzyme or liver preparations with bilirubin and the sugar donor, uridine diphosphate (B83284) xylose (UDP-xylose). capes.gov.brnih.gov The formation of bilirubin monoxyloside and dixyloside can then be quantified. capes.gov.brnih.gov Micromethods have been established that require as little as 10-15 mg of liver tissue to assay for both bilirubin UDP-glucuronyl and -xylosyl transferase activities. nih.gov

Enzyme Kinetic Studies of this compound Formation

Enzyme kinetic studies have provided valuable insights into the mechanism of this compound formation. Research suggests that UDP-glucuronic acid, UDP-glucose, and UDP-xylose all recognize a common active site on the UGT enzyme. nih.gov

Kinetic analyses of bilirubin UDP-xylosyltransferase activity have revealed complex behavior. Double-reciprocal plots of enzyme activity against the concentration of UDP-xylose show two intersecting straight-line sections. nih.gov This indicates different kinetic properties at varying substrate concentrations. At low UDP-xylose concentrations, the formation of bilirubin monoxyloside is the predominant reaction. nih.gov Conversely, at high UDP-xylose concentrations, there is an increased synthesis of bilirubin dixyloside. nih.gov This suggests a sequential synthesis pathway where bilirubin is first converted to bilirubin monoxyloside, which can then be further conjugated to form bilirubin dixyloside. capes.gov.brnih.gov

Table 1: Kinetic Parameters of Bilirubin Xylosidation

| Parameter | Observation | Source(s) |

| Substrate Recognition | UDP-glucuronic acid, UDP-glucose, and UDP-xylose appear to bind to a common site on the transferase enzyme. | nih.gov |

| UDP-xylose Concentration Effect | Low concentrations favor the formation of bilirubin monoxyloside. | nih.gov |

| UDP-xylose Concentration Effect | High concentrations lead to the formation of both bilirubin mono- and dixyloside. | nih.gov |

| Kinetic Plot | Double-reciprocal plots of activity versus UDP-xylose concentration show two intersecting lines. | nih.gov |

Influence of pH and Substrate Concentration on Xylosidation

The rate of bilirubin xylosidation is significantly influenced by both pH and the concentrations of the substrates, bilirubin and UDP-xylose.

The optimal pH for the activity of bilirubin UDP-xylosyltransferase in digitonin-activated microsomal preparations is in the range of 6.6 to 7.2. nih.gov Studies have also shown that pH can influence the type of xyloside formed. At a pH of 7.4, the formation of bilirubin monoxyloside is predominant. capes.gov.brnih.gov However, as the pH decreases, there is a progressive increase in the formation of the dixyloside. capes.gov.brnih.gov

Substrate concentration also plays a critical role. Low concentrations of bilirubin and high concentrations of UDP-xylose favor the formation of the diconjugate, bilirubin dixyloside. capes.gov.brnih.gov This is consistent with the sequential formation model, where a higher availability of the sugar donor (UDP-xylose) and a lower concentration of the initial acceptor (bilirubin) would drive the reaction towards the formation of the fully conjugated product.

Factors Influencing In Vitro and In Vivo Xylosidation Rates

Several factors can influence the rates of bilirubin xylosidation both in laboratory settings (in vitro) and within a living organism (in vivo).

In vitro studies have identified several key factors:

Enzyme Activation: Treatment of liver microsomal preparations with digitonin (B1670571) can increase the activity of bilirubin UDP-xylosyltransferase by approximately 2.5-fold. nih.gov

Bivalent Metal Ions: The enzyme's activity is stimulated by the presence of bivalent metal ions. nih.gov Manganese (Mn²⁺) provides slightly more stimulation than magnesium (Mg²⁺), which in turn is slightly more effective than calcium (Ca²⁺). nih.gov However, a portion of the enzyme's activity (0-38%) is independent of the addition of bivalent metal ions. nih.gov

Protein Stability: Bilirubin UDP-xylosyltransferase is not protected against denaturation by human serum albumin, in contrast to bilirubin UDP-glucuronyltransferase. nih.gov

Incubation Time: Prolonged incubation times favor the formation of the dixyloside conjugate. capes.gov.brnih.gov

Table 2: Factors Affecting Bilirubin Xylosidation

| Factor | Effect | Context | Source(s) |

| Digitonin | Increases enzyme activity 2.5-fold | In Vitro | nih.gov |

| pH | Optimal activity at pH 6.6-7.2; lower pH favors dixyloside formation | In Vitro | capes.gov.brnih.govnih.gov |

| Bilirubin Concentration | Low concentrations favor dixyloside formation | In Vitro | capes.gov.brnih.gov |

| UDP-xylose Concentration | High concentrations favor dixyloside formation | In Vitro | capes.gov.brnih.gov |

| Bivalent Cations (Mn²⁺, Mg²⁺, Ca²⁺) | Stimulate enzyme activity | In Vitro | nih.gov |

| Human Serum Albumin | Does not protect the enzyme from denaturation | In Vitro | nih.gov |

| Incubation Time | Prolonged time favors dixyloside formation | In Vitro | capes.gov.brnih.gov |

| UGT1A1 Enzyme Levels | Overall enzyme capacity influences in vivo rates | In Vivo | researchgate.net |

Metabolism and Biological Fate of Bilirubin Xyloside

Occurrence and Relative Proportions in Biological Fluids and Tissues

Bilirubin (B190676) xyloside has been identified as a component of the conjugated bilirubin fraction excreted into bile. labpedia.net It is one of several sugar esters of bilirubin, alongside the more predominant glucuronide conjugates. d-nb.info The transport of conjugated bilirubin, including bilirubin xyloside, into bile is facilitated by its association with bile salt/organic anion hybrid particles, which serve as a primary transport vehicle for these moderately hydrophobic compounds. nih.gov Studies analyzing bile composition in cases of human gallstones have found that glucoside and xyloside conjugates are significant components. nih.gov In neonatal humans and rhesus monkeys, bilirubin-IXalpha xyloside has been specifically identified as a constituent of bile and meconium. researchgate.net

While bilirubin diglucuronide is typically the most abundant conjugate in adult human bile, this compound can represent a notable fraction under certain conditions and in different species. In human bile samples from individuals with gallstones, the combined proportion of glucoside and xyloside conjugates can account for 18% to 25% of the total bilirubin conjugates. nih.gov In studies of hepatectomized dogs, this compound constituted approximately 10% of the circulating bilirubin conjugates. karger.com In ponies, this compound is found among the monoconjugate fraction, which collectively (including glucoside and glucuronide forms) makes up 17% to 18% of the bilirubin conjugates in bile. nih.gov

The presence and proportion of this compound vary across different animal species, highlighting inter-species differences in bilirubin metabolism. It has been identified in the bile of rats and a number of other animals. d-nb.info Specific findings in various animal models are detailed below.

| Animal Model | Findings on this compound | Source |

|---|---|---|

| Dog | Detected in bile and serum. In hepatectomized dogs, it accounted for approximately 10% of bilirubin conjugates. Normal dog bile also contains relatively large amounts of xylose derivatives. | karger.com |

| Horse (Pony) | Found in bile as a monoconjugate, forming part of a fraction that constitutes 17-18% of total bilirubin conjugates. | nih.gov |

| Human (Neonate) | Bilirubin-IXalpha xyloside is a known constituent of bile and meconium in babies. | researchgate.net |

| Rhesus Monkey (Neonate) | Bilirubin-IXalpha xyloside has been identified in the bile and meconium of infant rhesus monkeys. | researchgate.net |

| Rat | Bilirubin esters with monosugars, including xylose, have been found in the bile of rats. | d-nb.info |

Enterohepatic Circulation and Deconjugation Mechanisms

The enterohepatic circulation is a critical pathway that involves the secretion of substances from the liver into the bile, their passage into the intestine, and their subsequent reabsorption back into the portal circulation to the liver. wikipedia.orgacs.org

Conjugated forms of bilirubin, including this compound, are water-soluble and hydrophilic, which prevents them from being readily absorbed across the lipid membrane of the intestinal epithelium. eclinpath.comnih.gov Therefore, for bilirubin to be reabsorbed and participate in enterohepatic circulation, it must first be deconjugated back to its unconjugated, lipid-soluble form. eclinpath.comnih.gov The deconjugation process is a prerequisite for the intestinal reabsorption of the bilirubin molecule. nih.gov The unconjugated bilirubin is then partially reabsorbed, while the portion that remains in the intestine is further metabolized by bacteria into urobilinogens. wikipedia.orgeclinpath.com

Non-Enzymatic Degradation Pathways

While specific non-enzymatic degradation pathways for this compound are not extensively detailed in the literature, the general chemistry of bilirubin and its conjugates suggests susceptibility to certain spontaneous reactions. The core bilirubin molecule itself can undergo degradation through several non-enzymatic routes. A primary pathway is oxidation, where bilirubin is converted back to biliverdin (B22007), a process that contributes to its antioxidant properties. researchgate.netfrontiersin.org This oxidative-reductive cycle allows bilirubin to neutralize a significant excess of oxidants. researchgate.net

Another significant degradation pathway for bilirubin is photodegradation. Exposure to light, particularly in the blue-green spectrum, can cause the bilirubin molecule to rearrange into more polar (water-soluble) photoisomers, such as lumirubin. acutecaretesting.orgresearchgate.net This principle is the basis of phototherapy for neonatal jaundice. acutecaretesting.orgresearchgate.net It is plausible that this compound, containing the same light-sensitive tetrapyrrole backbone, is also susceptible to photodegradation.

Furthermore, non-enzymatic hydrolysis of the glycosidic bond is a known degradation route for related bilirubin conjugates. Studies on bilirubin glucuronides have demonstrated that they can hydrolyze non-enzymatically to form unconjugated bilirubin, a process influenced by pH and the presence of other bile components. nih.gov This suggests that the ester linkage of this compound could also be prone to spontaneous hydrolysis under certain physiological conditions, although specific rates and contributing factors have not been defined.

Comparative Metabolism with Other Bilirubin Glycosides

The metabolism of this compound occurs alongside that of other glycosides, primarily bilirubin glucuronide, which is the most abundant conjugate in most mammals. hplc.eu The formation of these various sugar conjugates—including those with glucuronic acid, xylose, and glucose—occurs in the liver. hplc.eunih.gov The relative proportions and metabolic dynamics of these conjugates can differ significantly based on species, age, and physiological state.

Direct comparative data on the hydrolysis rates of this compound versus bilirubin glucuronide are scarce. However, insights into their relative stability can be inferred from studies on their enzymatic formation. Research using a cloned human UDP-glucuronosyltransferase (UGT) enzyme, which is responsible for conjugating bilirubin, revealed differences in substrate efficiency. The catalytic potential (Vmax/Km) of the enzyme was found to be significantly higher for the glucuronide conjugate compared to the xyloside. rhea-db.orgscispace.com This suggests that, under identical conditions, the formation of bilirubin glucuronide is kinetically favored over this compound.

Table 1: Comparative Catalytic Efficiency of Human UGT Enzyme for Different UDP-Sugars with Bilirubin

| UDP-Sugar Substrate | Relative Catalytic Potential (Vmax/Km) |

| UDP-glucuronic acid | 100% |

| UDP-xylose | 50% |

| UDP-glucose | 10% |

| Data derived from a study on cloned human bilirubin UDP-glucuronosyltransferase, showing the catalytic potential for UDP-glucuronic acid was 2-fold greater than for UDP-xylose and 10-fold greater than for UDP-glucose. rhea-db.orgscispace.com |

While direct hydrolysis data for this compound is lacking, studies on the non-enzymatic hydrolysis of bilirubin glucuronides provide a framework for how different conjugates can vary in stability. In model bile systems, bilirubin monoglucuronide (BMG) hydrolyzes to unconjugated bilirubin at a much faster rate than bilirubin diglucuronide (BDG). nih.gov Over an 8-hour period at pH 7.4, 25% of BMG was converted to its unconjugated form, compared to only 4.5% of BDG, indicating that BMG is 4 to 6 times less stable. nih.gov This demonstrates that even within the same class of glycosides, the number of sugar moieties can dramatically alter chemical stability.

Table 2: Non-Enzymatic Hydrolysis of Bilirubin Glucuronide Conjugates

| Bilirubin Conjugate | Percentage Hydrolyzed to Unconjugated Bilirubin (8 hours, pH 7.4) |

| Bilirubin Monoglucuronide (BMG) | 25.0% |

| Bilirubin Diglucuronide (BDG) | 4.5% |

| Data from incubation of pure BMG and BDG in a model bile system. nih.gov |

The turnover and excretion dynamics of this compound show notable differences compared to its glucuronide counterpart, particularly in relation to developmental stage and response to enzyme inducers. While this compound is a minor component of bile in most adult mammals, its role can be significantly more pronounced under specific conditions. hplc.eulabpedia.net

In newborn rats, the metabolic pathways for bilirubin conjugation are distinct from those in adults. A study demonstrated that in 1-day-old rats, conjugates of xylose and glucose were as abundant as glucuronide conjugates, each group accounting for roughly 50% of the total. nih.gov This contrasts sharply with adult rats, where glucuronide conjugates represent approximately 75% of the total. nih.gov This suggests that the enzymatic machinery for xylose conjugation has a more significant role in the neonatal period, representing a key difference in bilirubin turnover at different life stages.

Furthermore, the response to hepatic enzyme inducers like phenobarbital (B1680315) differs between the conjugation pathways. In newborn rats treated with phenobarbital, the conjugation of bilirubin with xylose and glucose increased four days earlier than glucuronide conjugation, and the maximal induction of this pathway occurred eight days sooner. nih.gov This indicates that the turnover of bilirubin via the xyloside pathway can be upregulated more rapidly under certain pharmacological stimuli.

Advanced Analytical Methodologies for Bilirubin Xyloside Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of bilirubin (B190676) xyloside, enabling its isolation from complex biological matrices and subsequent quantification. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most prominently used techniques in this field.

HPLC is a powerful tool for the separation and quantification of bilirubin and its conjugates, including bilirubin xyloside. hplc.eu The development of a robust HPLC method involves careful selection and optimization of the stationary phase, mobile phase composition, and detector to achieve the desired resolution and sensitivity. sigmaaldrich.com

Reverse-phase HPLC is a commonly employed technique for the analysis of bile pigments. hplc.eu In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For instance, a C18 column is often used as the stationary phase. elsevierpure.comresearchgate.net

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A mixture of methanol (B129727) and water is a common mobile phase for the analysis of bilirubin and its derivatives. elsevierpure.com The pH of the mobile phase can also be adjusted to improve the separation of different bilirubin species. elsevierpure.com Isocratic elution, where the mobile phase composition remains constant throughout the analysis, is often sufficient for the separation of bilirubin and its photoproducts. elsevierpure.com

The choice of detector is also crucial for sensitive and specific detection of this compound. UV-Vis detectors are commonly used, with the detection wavelength set at around 450 nm, which is the maximum absorption wavelength for bilirubin and its conjugates. elsevierpure.comnih.gov For trace analysis, more sensitive detectors such as fluorescence, electrochemical, or mass detectors can be utilized. sigmaaldrich.com

The following interactive table summarizes typical parameters for HPLC method development for bilirubin conjugates:

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Stationary Phase | The solid support within the column that interacts with the analytes. | Reverse-phase C18 column | elsevierpure.comresearchgate.net |

| Mobile Phase | The solvent that carries the analytes through the column. | Methanol:water mixture | elsevierpure.com |

| Elution Mode | The manner in which the mobile phase composition is changed during the analysis. | Isocratic elution | elsevierpure.com |

| Detector | The device used to detect the analytes as they elute from the column. | UV-Vis detector at 450 nm | elsevierpure.comnih.gov |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 1.50 mL/min | elsevierpure.com |

Thin-layer chromatography (TLC) is another valuable technique for the separation and identification of this compound and other bilirubin conjugates. nih.gov TLC is a planar chromatographic technique where the stationary phase is a thin layer of adsorbent material, such as silica (B1680970) gel, coated onto a flat carrier, such as a glass plate or aluminum foil. libretexts.org

For the analysis of bilirubin conjugates, a sample is spotted onto the TLC plate, which is then placed in a developing chamber containing a suitable solvent system (mobile phase). libretexts.org The solvent moves up the plate by capillary action, and the components of the sample are separated based on their differential affinities for the stationary and mobile phases. libretexts.org

After development, the separated spots can be visualized under UV light or by spraying with a reagent that reacts with the analytes to produce colored compounds. libretexts.orgresearchgate.net For instance, spraying with a solution of ninhydrin (B49086) can be used to visualize amino acids. libretexts.org The separated bilirubin conjugates can be identified by comparing their retention factor (Rf) values with those of known standards. nih.gov

TLC is particularly useful for the rapid screening of a large number of samples and for the preliminary identification of bilirubin conjugates in biological fluids. mdpi.com It can also be used for the preparative isolation of small amounts of purified this compound for further analysis. nih.gov

The analysis of bilirubin conjugates, including this compound, can be enhanced by converting them into their more stable and colored azo-derivatives. nih.gov This is typically achieved by reacting the bilirubin conjugates with a diazotized aromatic amine, such as ethyl anthranilate. nih.gov The resulting azopigments are more stable than the parent bilirubin conjugates and can be readily separated and quantified by both HPLC and TLC. hplc.eunih.gov

The formation of azo-derivatives allows for the specific determination of the different types of bilirubin conjugates present in a sample. nih.gov For example, by analyzing the azo-derivatives, it is possible to distinguish between monoconjugates and diconjugates of bilirubin, as well as to identify the nature of the conjugating group (e.g., xylose, glucose, or glucuronic acid). nih.gov This approach has been successfully applied to the analysis of bilirubin conjugates in bile. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure and conformation of this compound. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are two of the most powerful tools in this regard.

Mass spectrometry (MS) is a highly sensitive and specific technique for the identification and structural elucidation of this compound. nih.gov When coupled with a separation technique such as liquid chromatography (LC-MS), it allows for the analysis of complex mixtures of bilirubin conjugates. nih.gov

In LC-MS/MS, the sample is first separated by HPLC, and the eluting compounds are then introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). rsc.org Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of bilirubin conjugates, as it minimizes fragmentation of the parent molecule. rsc.org

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ions and analyzing the resulting fragment ions. rsc.org By studying the fragmentation patterns, it is possible to identify the different components of the this compound molecule, including the bilirubin backbone and the xylose moiety. portlandpress.com Multiple-reaction-monitoring (MRM) is a highly specific and sensitive MS/MS technique that can be used for the quantification of bilirubin conjugates. rsc.org For example, specific ionic transitions for unconjugated bilirubin (m/z 585–299), bilirubin monoglucuronide (m/z 761–585), and bilirubin diglucuronide (m/z 937–585) have been identified, and similar principles can be applied to this compound. rsc.org

The following interactive table summarizes key MS parameters for the analysis of bilirubin conjugates:

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Ionization Technique | The method used to create ions from the analyte molecules. | Electrospray Ionization (ESI) | rsc.org |

| Ionization Mode | The polarity of the ions being analyzed. | Positive Ion Mode | rsc.org |

| Analysis Mode | The type of MS experiment being performed. | Multiple-Reaction-Monitoring (MRM) | rsc.org |

| Parent Ion (m/z) | The mass-to-charge ratio of the intact molecule. | e.g., 585 for Unconjugated Bilirubin | rsc.org |

| Fragment Ion (m/z) | The mass-to-charge ratio of a fragment of the parent molecule. | e.g., 299 for Unconjugated Bilirubin | rsc.org |

Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformation of this compound in solution. rsc.org NMR spectroscopy is based on the magnetic properties of atomic nuclei and can provide detailed information about the connectivity of atoms and their spatial arrangement.

Proton (¹H) and carbon-¹³ (¹³C) NMR are commonly used to study the structure of bilirubin and its derivatives. nih.gov The chemical shifts of the different protons and carbons in the molecule provide information about their local electronic environment. nih.gov By analyzing the coupling constants between adjacent protons, it is possible to determine the dihedral angles and thus the conformation of the molecule. nih.gov

Spin-lattice relaxation times (T₁) can also provide information about the dynamics of the molecule in solution. rsc.org By studying the temperature dependence of the NMR spectra, it is possible to investigate the interconversion between different conformers of the molecule. rsc.org

UV-Vis Spectrophotometry for Quantification and Purity Assessment

UV-Vis spectrophotometry is a fundamental and widely accessible analytical technique employed for the quantification and purity assessment of chromophoric molecules like this compound. This method relies on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

For bilirubin and its derivatives, the characteristic yellow color arises from strong absorption in the blue region of the visible spectrum, typically between 400 and 500 nm. The precise wavelength of maximum absorbance (λmax) for this compound can be influenced by several factors, including the solvent composition, pH, and the presence of binding proteins or other interacting molecules. For instance, analysis of the parent compound, bilirubin, shows a distinct λmax around 450-465 nm, and this peak often exhibits a shift (either a bathochromic/redshift or hypsochromic/blueshift) depending on the solvent environment. nih.govresearchgate.net When bilirubin binds to proteins like bovine serum albumin (BSA) in a phosphate-buffered saline (PBS) solution, both a redshift and an increase in molar absorptivity (a hyperchromic effect) are commonly observed. nih.gov

Quantification: To quantify this compound, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured under identical conditions, and its concentration is determined by interpolation from the calibration curve. The accuracy of this method is contingent on the purity of the standard and the specificity of the absorbance wavelength chosen to minimize interference from other components in the sample matrix.

Purity Assessment: UV-Vis spectrophotometry also serves as a preliminary tool for purity assessment. A pure sample of this compound is expected to exhibit a well-defined absorption spectrum with a characteristic λmax. The presence of impurities may be indicated by alterations in the spectral shape, the appearance of additional absorption peaks, or a shift in the λmax. By comparing the spectrum of a sample to that of a high-purity reference standard, one can obtain a qualitative assessment of its purity.

Table 1: Representative UV-Vis Spectral Data for Bilirubin in Various Solvents This table illustrates typical shifts in maximum absorbance (λmax) for the parent compound, bilirubin, which provides a reference for potential spectral behavior of this compound.

| Solvent/Medium | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Observations |

| Dimethyl Sulfoxide (DMSO) | ~453 | ~47,600 | Reference solvent for unconjugated bilirubin. |

| Phosphate-Buffered Saline (PBS) | ~440 | Variable | Lower absorbance and blueshift compared to DMSO. |

| PBS with Bovine Serum Albumin | ~460-465 | ~55,000 | Redshift (bathochromic effect) and increased intensity (hyperchromic effect). nih.gov |

Isotope Labeling and Tracer Studies in Metabolic Pathways

Isotope labeling and tracer studies are powerful techniques for elucidating the metabolic fate of compounds like this compound in vitro and in vivo. These methods involve introducing a molecule in which one or more atoms have been replaced by a heavy, stable isotope (e.g., ¹³C, ¹⁵N, ²H). nih.govmssm.edu The labeled compound is chemically identical to its natural counterpart but can be distinguished by its increased mass using mass spectrometry (MS) or by its nuclear properties using nuclear magnetic resonance (NMR) spectroscopy. nih.gov

By administering a labeled precursor, researchers can track the atoms through various biochemical reactions, providing unambiguous insights into metabolic pathways, rates of production (fluxes), and the connectivity of metabolic networks. researchgate.net For studying this compound metabolism, this approach could be implemented in several ways:

¹³C-labeled Xylose: Administering uniformly labeled ¹³C-xylose to a biological system (e.g., cell culture or animal model) would allow researchers to trace the incorporation of the xylose moiety into bilirubin to form this compound. Subsequent detection of ¹³C-labeled this compound and its downstream catabolites would confirm the metabolic pathway and could help identify the enzymes involved in its synthesis and breakdown.

Labeled Bilirubin: Using bilirubin labeled with ¹³C or ¹⁵N in its tetrapyrrole backbone would enable tracking of the entire molecule after conjugation with endogenous xylose. This would be crucial for understanding its distribution, transport, and eventual excretion from the system.

The analytical workflow typically involves administering the stable isotope tracer, allowing it to be metabolized for a specific period, followed by sample collection (e.g., plasma, bile, tissue). nih.gov Metabolites are then extracted and analyzed, most commonly by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). mssm.eduresearchgate.net The mass spectrometer detects the mass shift in the parent molecule and its metabolic products, allowing for clear differentiation from the unlabeled endogenous pool. researchgate.net This methodology, often referred to as stable isotope-resolved metabolomics (SIRM), can provide detailed, dynamic information about how a compound is processed within a complex biological system. nih.gov

Table 2: Potential Stable Isotope Tracers for this compound Metabolic Studies

| Isotope Tracer | Labeled Moiety | Analytical Method | Potential Research Application |

| U-¹³C₅-Xylose | Xylose sugar | LC-MS, GC-MS | Tracing the conjugation of xylose to bilirubin; identifying xylosyltransferases. |

| ¹³C₄,¹⁵N₂-Bilirubin | Tetrapyrrole backbone | LC-MS | Tracking the distribution, transport, and excretion of the intact this compound molecule. |

| ²H-labeled precursors (e.g., glycine) | Heme, then bilirubin | GC-MS, LC-MS | Investigating the de novo synthesis of bilirubin and its subsequent conjugation with xylose. |

Methodological Considerations for this compound Quantification in Complex Biological Matrices

Quantifying this compound in complex biological matrices such as plasma, serum, urine, or tissue homogenates presents significant analytical challenges. The complexity of these samples necessitates robust methodologies to ensure accuracy, precision, and specificity.

A primary challenge is the presence of interfering substances. Biological fluids contain a vast array of molecules, including proteins, lipids, salts, and other metabolites. Structurally similar compounds, such as unconjugated bilirubin, bilirubin monoglucuronide, and bilirubin diglucuronide, can directly interfere with the analysis, especially in methods lacking high selectivity. For UV-Vis-based methods, the high background absorbance from proteins like albumin, which binds bilirubin and its derivatives, can mask the target analyte's signal. nih.gov

Therefore, a critical first step in the analytical workflow is sample preparation . The goal is to isolate this compound from the bulk of the matrix components and concentrate it for analysis. Common techniques include:

Protein Precipitation: Using organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid) to denature and remove proteins.

Liquid-Liquid Extraction (LLE): Partitioning the analyte of interest into an immiscible organic solvent to separate it from water-soluble components.

Solid-Phase Extraction (SPE): Using a solid sorbent to selectively bind the analyte, wash away interfering compounds, and then elute the purified analyte.

Method Validation is essential to ensure the reliability of the quantification data. This involves rigorously assessing several key parameters:

Selectivity/Specificity: The ability of the method to measure the analyte unequivocally in the presence of other components. doi.org Chromatographic methods like High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are generally preferred for their high selectivity.

Linearity and Range: Demonstrating a proportional relationship between the analytical signal and the concentration of the analyte over a defined range.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurement.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

Matrix Effect: The alteration of the analytical signal due to co-eluting components from the biological matrix, a particular concern in mass spectrometry-based assays.

Table 3: Challenges and Mitigation Strategies for this compound Quantification

| Challenge | Potential Impact | Mitigation Strategy |

| Interference from Structural Analogs | Overestimation of concentration; inaccurate results. | High-resolution chromatographic separation (HPLC, UPLC); use of highly selective detectors like tandem mass spectrometry (MS/MS). |

| Protein Binding (e.g., to Albumin) | Incomplete extraction; underestimation of total concentration. | Use of protein precipitation or disruption agents (e.g., detergents, organic solvents) during sample preparation to release the bound analyte. |

| Analyte Instability (Light and Oxidation) | Degradation of this compound leading to falsely low measurements. | Minimize exposure to light by using amber vials; work quickly at low temperatures; add antioxidants to samples. |

| Matrix Effects in Mass Spectrometry | Ion suppression or enhancement, leading to inaccurate quantification. | Effective sample cleanup (SPE, LLE); use of an internal standard, preferably a stable isotope-labeled version of the analyte. |

| Low Endogenous Concentrations | Analyte levels may be below the method's limit of detection (LOD). | Development of highly sensitive assays (e.g., LC-MS/MS); pre-concentration of the analyte during the sample preparation step. |

Comparative Biochemical Studies and Structural Aspects of Bilirubin Xyloside

Kinetic Studies of Xylosidation Compared to Glucuronidation and Glucosidation

The formation of bilirubin (B190676) conjugates is a critical step in its detoxification and excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which can utilize various sugar donors. Kinetic studies reveal significant differences in the efficiency of these conjugation reactions.

Research using a cloned human bilirubin UGT expressed in V79 cells demonstrated that the enzyme's catalytic potential, measured as the Vmax/Km ratio, varies depending on the UDP-sugar co-substrate. nih.gov The primary sugar donor, UDP-glucuronic acid (UDPGA), is the most efficiently used. nih.gov The catalytic potential for glucuronidation was found to be two-fold greater than that for xylosidation (using UDP-xylose) and ten-fold greater than for glucosidation (using UDP-glucose). nih.gov This indicates that while the enzyme can form bilirubin xyloside, the process is kinetically less favorable than the principal glucuronidation pathway. nih.gov

Enzyme kinetic studies on a purified UGT isoform from rat liver suggest that UDP-glucuronic acid, UDP-glucose, and UDP-xylose all recognize a common binding site on the enzyme. nih.gov The formation of bilirubin mono- and di-conjugates, including xylosides, is dependent on factors such as incubation time, bilirubin concentration, and the concentration of the UDP-sugar. nih.gov Further studies with purified rat liver microsomal UGT confirmed that the enzyme could catalyze the formation of bilirubin glucosides and xylosides when incubated with UDP-glucose or UDP-xylose, respectively. portlandpress.comresearchgate.net

Table 1: Relative Catalytic Potential of Human Bilirubin UGT with Different Sugar Donors This table illustrates the comparative efficiency of a human UDP-glucuronosyltransferase in conjugating bilirubin using three different sugar donors. Data is derived from studies on a cloned, expressed human bilirubin UGT.

| UDP-Sugar Donor | Relative Catalytic Potential (Vmax/Km) | Source |

|---|---|---|

| UDP-glucuronic acid | 100% | nih.gov |

| UDP-xylose | 50% | nih.gov |

| UDP-glucose | 10% | nih.gov |

Substrate Specificity and Affinity of UGT Isoforms for UDP-Xylose

The UDP-glucuronosyltransferase (UGT) superfamily comprises multiple families and subfamilies of enzymes with varying substrate specificities for both the aglycone (e.g., bilirubin) and the sugar donor. nih.gov While UGT1 and UGT2 family members predominantly use UDP-glucuronic acid, other families show preferences for different sugars. nih.gov

Studies on a purified isoform from clofibrate-treated Wistar rats suggest that a single transferase isoform is capable of catalyzing the conjugation of bilirubin with glucuronic acid, glucose, and xylose. nih.gov This isoform facilitates the formation of bilirubin monoglucuronide, diglucuronide, glucoside, and xyloside. nih.gov This suggests a broad specificity of this particular enzyme for different UDP-sugars. nih.gov

In humans, specific UGT isoforms have been identified that utilize alternative sugar donors. The UGT3A2 isoform, for instance, is known to use UDP-glucose and UDP-xylose. nih.gov Furthermore, a cloned human bilirubin UGT (UGT1A1) has been shown to have the capacity to use UDP-xylose, although with a lower catalytic potential compared to UDP-glucuronic acid. nih.gov This demonstrates that the key enzyme responsible for bilirubin detoxification in humans can indeed produce this compound. The affinity of this isoform for UDP-xylose is sufficient to allow the reaction to proceed, contributing to the diversity of bilirubin conjugates found in vivo.

Structural Elucidation and Isomeric Forms of this compound

The precise chemical structure of this compound has been determined through in vitro synthesis and subsequent analysis. nih.gov By incubating bilirubin with UDP-xylose in the presence of rat liver preparations, researchers were able to synthesize this compound and analyze its structural features. nih.gov

The linkage between the xylose sugar and the bilirubin molecule has been identified as an ester bond. nih.gov Specifically, the xylosyl group is transferred from UDP-xylose to one of the two carboxylic acid groups on the propionate (B1217596) side chains of the bilirubin molecule. nih.gov This results in the formation of an ester glycoside. nih.gov Further analysis demonstrated that the attachment occurs at the C-1 position of the xylose sugar. nih.gov This type of linkage is characteristic of acyl glycosides. nih.gov

The stereochemistry of the xylose component is a critical aspect of the molecule's three-dimensional structure. Based on enzymatic hydrolysis tests and comparison with known compounds, the xylose moiety in this compound is considered to have a β-d-configuration. nih.gov This specific stereoisomeric form is crucial for its interaction with enzymes and transport proteins. While this configuration is considered highly likely, the original research noted it required final confirmation. nih.gov

Bilirubin has two carboxylic acid groups, allowing for the formation of different positional isomers and conjugate combinations. In vitro synthesis has shown that the reaction can yield both bilirubin monoxyloside (one xylose molecule attached) and bilirubin di-xyloside (two xylose molecules attached). nih.gov

In biological samples, more complex conjugates have been identified. Analysis of human bile using high-performance liquid chromatography (HPLC) detected a mixed diester, specifically bilirubin monoglucuronide monoxyloside. jst.go.jp This indicates that a single bilirubin molecule can be conjugated with two different sugars. The naturally occurring form of the bilirubin backbone is predominantly the bilirubin IXα isomer, which is the sole isomeric form produced physiologically. researchgate.netijbtcm.com Therefore, the conjugates found in vivo, including xylosides, are primarily derivatives of bilirubin IXα. researchgate.net

Table 2: Structural Characteristics of this compound This table summarizes the key structural features of this compound as determined by in vitro synthesis and analysis.

| Structural Feature | Description | Source |

|---|---|---|

| Glycosidic Bond Type | Ester linkage (Acyl glycoside) | nih.gov |

| Linkage Position (on Bilirubin) | Carboxylic acid group of the propionate side chain | nih.gov |

| Linkage Position (on Xylose) | C-1 | nih.gov |

| Xylose Stereochemistry | β-d-configuration (proposed) | nih.gov |

Future Directions in Bilirubin Xyloside Research

Elucidation of Additional Enzymatic Processes Specific to Xyloside Formation

The enzymatic formation of bilirubin (B190676) xyloside is primarily attributed to the action of UDP-glucuronosyltransferases (UGTs), the same family of enzymes responsible for glucuronidation. ontosight.ai Studies using rat liver preparations have demonstrated that a purified UGT isoform can catalyze the conjugation of bilirubin with not only glucuronic acid but also glucose and xylose, using UDP-xylose as the sugar donor. nih.gov This suggests that a single microsomal bilirubin UDP-glycosyltransferase may be responsible for the formation of these various glycosides. mdpi.com Research has shown that the relative activities of liver homogenates with UDP-glucuronic acid, UDP-glucose, and UDP-xylose can vary, indicating some level of differential processing. nih.gov

However, a critical gap in knowledge is whether enzymatic processes specific to xyloside formation exist. Current evidence points to a broad substrate specificity of the UGT1A1 enzyme, which is responsible for bilirubin conjugation, rather than a distinct enzyme dedicated to xylosylation. ontosight.aigenethon.com Future research should focus on determining if other UGT isoforms or entirely different enzyme families contribute to bilirubin xyloside synthesis, particularly under specific physiological or pathological conditions. Investigating the comparative kinetics of UDP-xylose versus UDP-glucuronic acid with purified UGTs could reveal subtle differences in efficiency or regulation that might favor xylosidation under certain metabolic states.

Investigation of Non-Enzymatic Conjugation Pathways and their Contribution In Vivo

Enzymatic conjugation is the principal mechanism for bilirubin detoxification. While studies have detailed the enzymatic transfer of xylose from UDP-xylose to bilirubin, the possibility of non-enzymatic conjugation remains largely unexplored. nih.gov There is currently no direct evidence from the reviewed literature to support a non-enzymatic pathway for the formation of this compound.

However, other non-enzymatic reactions involving conjugated bilirubin are known to occur. For instance, delta-bilirubin is formed through a spontaneous, non-enzymatic covalent binding of conjugated bilirubin (bilirubin monoglucuronide or diglucuronide) to the albumin protein. xiahepublishing.com This process is proposed to involve mechanisms like glycation or acyl transfer. xiahepublishing.com While this is a modification of an already conjugated molecule and not a primary conjugation event, it demonstrates that bilirubin conjugates can undergo further non-enzymatic reactions in vivo.

Future investigations should aim to determine if unconjugated bilirubin can react spontaneously with activated sugar donors or other molecules under specific in vivo conditions, such as high substrate concentrations or significant oxidative stress, to form xyloside or other rare conjugates. Understanding the potential for such pathways is crucial for a complete picture of bilirubin metabolism, especially in disease states where enzymatic processes may be compromised.

Development of Novel High-Throughput Analytical Assays for Rare Bilirubin Conjugates

The detection and quantification of this compound and other rare conjugates are analytically challenging due to their low abundance compared to bilirubin glucuronides. Early methods relied on developing specific assays for bilirubin UDP-xylosyltransferase activity. nih.gov While foundational, these methods are not suited for high-throughput screening or detailed clinical analysis.

Modern analytical techniques, particularly high-performance liquid chromatography (HPLC), have become essential for separating the various bilirubin conjugates. amegroups.orgmedscape.comd-nb.infoworldscientific.com The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) represents the current gold standard for the sensitive and specific identification and quantification of molecules in complex biological mixtures. nih.govresearchgate.net LC-MS/MS methods have been successfully developed for the simultaneous quantification of bilirubin diglucuronide (BDG), bilirubin monoglucuronide (BMG), and unconjugated bilirubin (UCB) in human serum. nih.gov Similar LC-MS/MS approaches have also been applied to characterize complex xyloside-containing structures like glycosaminoglycans. nih.gov

The development of dedicated, validated high-throughput LC-MS/MS assays for this compound is a critical future step. Such assays would enable researchers to:

Screen patient samples to determine the prevalence and concentration of this compound in various liver diseases and genetic disorders.

Investigate the impact of drugs on the formation of different bilirubin conjugates. mdpi.com

Conduct detailed metabolic studies in cell and animal models to understand the regulation of xyloside formation.

These advanced analytical tools are indispensable for moving the study of rare bilirubin conjugates from basic biochemistry into the clinical and pharmacological research arenas.

Exploration of Xyloside Precursor Metabolism and Regulation

The formation of this compound is dependent on the availability of its precursor, UDP-xylose. The synthesis of UDP-xylose in mammalian cells is an intricate process that offers several points of potential regulation. There are two primary pathways for its synthesis:

The De Novo Pathway: This is the main route in plants and is also present in mammals. nih.gov It begins with UDP-glucose, which is oxidized by UDP-glucose dehydrogenase (UGDH) to form UDP-glucuronic acid. nih.govpnas.org Subsequently, UDP-glucuronic acid decarboxylase (UXS) converts UDP-glucuronic acid into UDP-xylose. nih.govpnas.org

The Salvage Pathway: A more recently discovered pathway in some bacteria involves the direct phosphorylation of xylose to xylose-1-phosphate, followed by conjugation with UTP to yield UDP-xylose. acs.org

A key aspect of this metabolic network is its regulation. UDP-xylose itself acts as a feedback inhibitor of UGDH, the first enzyme in the de novo pathway, thereby controlling its own production. researchgate.netuniprot.org Furthermore, the transport of these sugar precursors is highly regulated. UDP-xylose present within the lumen of the endoplasmic reticulum (ER) can stimulate the transport of UDP-glucuronic acid from the cytosol into the ER. nih.gov This suggests a sophisticated cross-talk mechanism where the product of the pathway can enhance the availability of its own precursor at the site of conjugation.

Future research must delve deeper into how the metabolism and transport of UDP-xylose are regulated within hepatocytes and how this impacts the relative formation of this compound versus glucuronide. Understanding the factors that control the flux through the UDP-xylose synthesis pathway—such as substrate availability, enzyme expression, and allosteric regulation—could reveal why xyloside conjugation occurs and whether it has a specific biological role.

Q & A

Q. What are the established synthetic pathways for Bilirubin xyloside, and how can purity be validated?

this compound synthesis typically employs glycosylation reactions, such as the Koenigs-Knorr method, using xylose and bilirubin derivatives. Key steps include protecting group strategies and catalytic activation . Purity validation requires:

Q. How is this compound characterized in terms of physicochemical properties?

Standard protocols involve:

- Thermal analysis : Differential scanning calorimetry (DSC) to study phase transitions and stability .

- Solubility profiling : Polar vs. non-polar solvents to determine amphiphilic behavior.

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Enzymatic inhibition : Competitive assays (e.g., with β1,4-galactosyltransferase 7) using fluorogenic substrates. IC50 values are derived from dose-response curves .

- Cell viability : MTT assays in hepatic or renal cell lines to preliminarily assess cytotoxicity .

Advanced Research Questions

Q. How can contradictory data on this compound’s inhibitory efficacy across studies be resolved?

Discrepancies may arise from:

- Experimental variables : Differences in enzyme sources (recombinant vs. native) or substrate concentrations. Standardize protocols using recombinant enzymes and kinetic parameters (e.g., Km, Vmax) .

- Compound aggregation : Use dynamic light scattering (DLS) to rule out non-specific inhibition artifacts .

- Data normalization : Reference activities to positive controls (e.g., known inhibitors like Odiparcil) .

Q. What strategies optimize this compound’s stability in physiological conditions for in vivo studies?

- Formulation : Encapsulation in lipid nanoparticles or cyclodextrins to prevent bilirubin degradation .

- pH adjustment : Buffer systems mimicking hepatic environments (pH 7.4) to maintain conjugate integrity.

- Metabolic profiling : LC-MS/MS to track degradation metabolites in simulated biological fluids .

Q. How can the mechanism of this compound as a glycosaminoglycan (GAG) modulator be rigorously tested?

- Competitive binding assays : Radiolabeled xylosides vs. This compound in GAG biosynthesis pathways .

- Gene knockout models : CRISPR/Cas9-edited cells lacking core proteins (e.g., syndecans) to isolate xyloside-specific effects .

- PG/GAG quantification : ELISA or Alcian blue staining to measure secreted vs. endogenous GAGs .

Q. What experimental designs address this compound’s potential off-target effects in hepatic models?

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., bilirubin metabolism or oxidative stress).

- Proteomic pull-down assays : Affinity tags on this compound to map interacting proteins .

- Dose-escalation studies : Establish no-observed-adverse-effect levels (NOAEL) in primary hepatocytes .

Methodological and Reporting Guidelines

Q. How should researchers report conflicting spectral data for this compound derivatives?

- Supporting Information : Include raw NMR/FTIR spectra and annotate peaks (e.g., glycosidic bond at δ 4.5–5.5 ppm in ¹H NMR) .

- Comparative tables : Align observed data with literature values for analogous xylosides .

- Crystallography : Deposit X-ray structures in the Cambridge Structural Database (CSD) for public validation .

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound analogs?

- Varied substituents : Systematic modification of bilirubin’s carboxyl groups and xylose hydroxyls.

- Quantitative SAR (QSAR) : Regression models linking logP or steric parameters to IC50 values .

- In cellulo validation : Compare in vitro enzyme inhibition with cellular GAG modulation .

Ethical and Safety Considerations

Q. What safety protocols are critical for handling this compound in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.